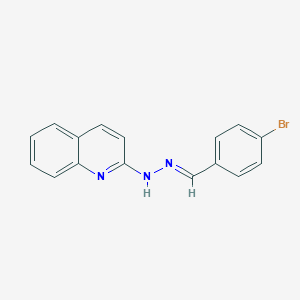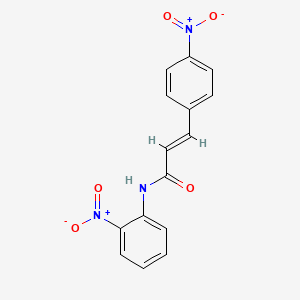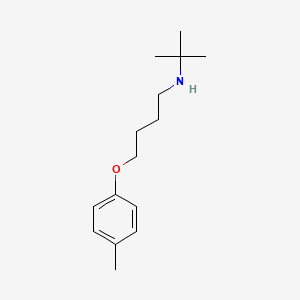![molecular formula C19H26ClNO B3860224 2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;hydrochloride](/img/structure/B3860224.png)
2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;hydrochloride
Übersicht
Beschreibung
2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound consists of a phenol group attached to a phenylpropyl chain, which is further substituted with a butan-2-ylamino group. The hydrochloride form indicates that it is a salt, which often enhances the solubility and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;hydrochloride typically involves multiple steps, starting with the preparation of the phenylpropyl intermediate. This intermediate is then reacted with butan-2-ylamine under controlled conditions to introduce the amino group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could produce various halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the amino group can participate in ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol: The free base form without the hydrochloride salt.
2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;hydrobromide: A similar compound with a different halide salt.
2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;acetate: A similar compound with an acetate salt.
Uniqueness
The hydrochloride form of 2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol is unique due to its enhanced solubility and stability compared to the free base or other salt forms. This makes it particularly useful in applications where these properties are critical, such as in pharmaceutical formulations.
Eigenschaften
IUPAC Name |
2-[3-(butan-2-ylamino)-1-phenylpropyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.ClH/c1-3-15(2)20-14-13-17(16-9-5-4-6-10-16)18-11-7-8-12-19(18)21;/h4-12,15,17,20-21H,3,13-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAZDRQZRYZHBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC(C1=CC=CC=C1)C2=CC=CC=C2O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-BENZYLPIPERIDIN-1-YL)-N-(4-METHYLPHENYL)-6-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3860145.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide](/img/structure/B3860150.png)



![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B3860192.png)
![N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide](/img/structure/B3860200.png)
![2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide](/img/structure/B3860207.png)
![5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3860212.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3860213.png)
![[(Z)-[4-(dimethylamino)phenyl]methylideneamino] N-(4-methylphenyl)carbamate](/img/structure/B3860220.png)
![N-[(1-methyl-1H-indol-2-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B3860227.png)
![N-[4-(dimethylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B3860229.png)
![3-cyclopropyl-N-[(5-methylpyrazin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B3860234.png)
